4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a 2-chlorobenzylthio group and a 4-fluorophenyl group. The molecular weight of this compound is 369.84 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine scaffold.
Introduction of the 2-Chlorobenzylthio Group: This is achieved through a nucleophilic substitution reaction where a 2-chlorobenzyl halide reacts with a thiol derivative of the pyrazolo[1,5-a]pyrazine.
Addition of the 4-Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any reducible functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorobenzyl position.
Scientific Research Applications
4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Chlorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
4-[(2-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and applications.
Uniqueness
4-[(2-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of both the 2-chlorobenzylthio and 4-fluorophenyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c20-16-4-2-1-3-14(16)12-25-19-18-11-17(23-24(18)10-9-22-19)13-5-7-15(21)8-6-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZSGJDDRVYMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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